Epptb

Description

Structure

3D Structure

Properties

IUPAC Name |

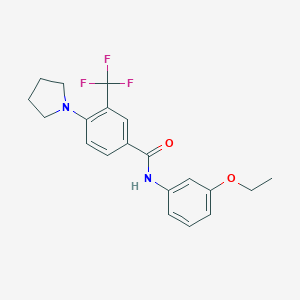

N-(3-ethoxyphenyl)-4-pyrrolidin-1-yl-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21F3N2O2/c1-2-27-16-7-5-6-15(13-16)24-19(26)14-8-9-18(25-10-3-4-11-25)17(12-14)20(21,22)23/h5-9,12-13H,2-4,10-11H2,1H3,(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLFVWQCQUXXLOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)NC(=O)C2=CC(=C(C=C2)N3CCCC3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501030324 | |

| Record name | N-(3-Ethoxyphenyl)-4-(1-pyrrolidinyl)-3-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501030324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1110781-88-8 | |

| Record name | N-(3-Ethoxyphenyl)-4-(1-pyrrolidinyl)-3-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501030324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of EPPTB

For Researchers, Scientists, and Drug Development Professionals

Abstract

EPPTB, also known as RO5212773, is a potent and selective small molecule that has been instrumental in elucidating the physiological roles of the Trace Amine-Associated Receptor 1 (TAAR1). This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, downstream signaling cascades, and physiological effects. The information is curated for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental methodologies, and visual representations of the underlying biological processes.

Core Mechanism of Action: Antagonism and Inverse Agonism at TAAR1

This compound functions as a potent and selective antagonist of the Trace Amine-Associated Receptor 1 (TAAR1).[1] It was the first selective antagonist developed for this receptor.[1] Notably, this compound also exhibits inverse agonist properties, meaning it can reduce the basal, agonist-independent activity of TAAR1.[2] This dual activity makes it a powerful tool for probing the constitutive and agonist-induced functions of TAAR1.

Species-Specific Potency

A critical aspect of this compound's pharmacology is its significant species-specific potency. It demonstrates high affinity and potency for the mouse TAAR1 (mTAAR1) while exhibiting substantially lower affinity for the rat (rTAAR1) and human (hTAAR1) orthologs.[1][3] This disparity is a crucial consideration for the design and interpretation of preclinical studies.

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters defining this compound's interaction with TAAR1 across different species.

Table 1: Binding Affinities (Ki) of this compound for TAAR1

| Species | Receptor | Ki (nM) | Reference(s) |

| Mouse | mTAAR1 | 0.9 | [1][3] |

| Rat | rTAAR1 | 942 | [1] |

| Human | hTAAR1 | >5,000 | [1][3] |

Table 2: Functional Potency (IC50) of this compound at TAAR1

| Species | Assay | IC50 (nM) | Reference(s) |

| Mouse | cAMP Accumulation | 27.5 | [1][2] |

| Rat | cAMP Accumulation | 4,539 | [1][2] |

| Human | cAMP Accumulation | 7,487 | [1][2] |

| Mouse (Inverse Agonism) | cAMP Accumulation | 19 | [2] |

Signaling Pathways Modulated by this compound

This compound's mechanism of action is primarily driven by its modulation of TAAR1-mediated signaling pathways. The two major pathways identified are the G-protein-coupled inwardly-rectifying potassium (GIRK/Kir3) channel pathway and the Extracellular signal-regulated kinase (ERK) 1/2 pathway.

TAAR1-GIRK Channel Signaling Pathway

In dopaminergic (DA) neurons of the ventral tegmental area (VTA), TAAR1 activation leads to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, resulting in neuronal hyperpolarization and a decrease in firing rate.[2][4][5] this compound blocks this effect. Furthermore, due to its inverse agonist properties, this compound can close tonically active GIRK channels, leading to an increase in the basal firing rate of these neurons.[2][4][5][6]

TAAR1-ERK1/2 Signaling Pathway

TAAR1 activation can also lead to the phosphorylation and activation of Extracellular signal-regulated kinases 1 and 2 (ERK1/2). This pathway is implicated in anti-apoptotic signaling through the upregulation of Bcl-2.[7] this compound has been shown to block this TAAR1-mediated ERK1/2 activation.[7]

Key Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to characterize the mechanism of action of this compound.

cAMP Accumulation Assay

This assay is fundamental for determining the functional potency of TAAR1 ligands.

-

Objective: To measure the inhibition of agonist-induced cyclic adenosine monophosphate (cAMP) production by this compound.

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the TAAR1 receptor of interest (human, mouse, or rat).[2]

-

Protocol Outline:

-

Cells are seeded in 96-well plates and grown to confluence.

-

The cells are then incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cells are pre-incubated with varying concentrations of this compound.

-

A fixed concentration of a TAAR1 agonist (e.g., β-phenylethylamine) is added to stimulate cAMP production.[2]

-

After incubation, cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often employing a technology like Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme Fragment Complementation (EFC).

-

For inverse agonism studies, the same protocol is followed, but without the addition of a TAAR1 agonist.[2]

-

-

Data Analysis: IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the TAAR1 receptor.

-

Objective: To measure the displacement of a radiolabeled ligand from TAAR1 by this compound.

-

Cell Preparation: Membranes from HEK293 cells stably expressing the TAAR1 receptor.[2]

-

Radioligand: A high-affinity radiolabeled TAAR1 ligand, such as [3H]-rac-2-(1,2,3,4-tetrahydro-1-naphthyl)-2-imidazoline.[2]

-

Protocol Outline:

-

Cell membranes are incubated with the radioligand and varying concentrations of this compound.

-

The reaction is allowed to reach equilibrium.

-

The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

The amount of radioactivity retained on the filters (representing bound ligand) is quantified by liquid scintillation counting.

-

-

Data Analysis: Ki values are calculated from the IC50 values of the competition binding curves using the Cheng-Prusoff equation.

Ex Vivo Electrophysiology

Whole-cell patch-clamp recordings from brain slices are used to assess the effects of this compound on neuronal activity.

-

Objective: To measure changes in the firing frequency and membrane potential of dopaminergic neurons in the VTA in response to this compound.

-

Tissue Preparation: Coronal brain slices (typically 200-300 µm thick) containing the VTA are prepared from mice.

-

Recording Configuration: Whole-cell patch-clamp recordings are made from visually identified dopaminergic neurons.

-

Protocol Outline:

-

A stable baseline firing rate is established.

-

A TAAR1 agonist (e.g., p-tyramine) is applied to the bath to induce hyperpolarization and reduce the firing rate.[2][5]

-

This compound is then co-applied to determine its ability to block the agonist's effect.[2][5]

-

To assess inverse agonism, this compound is applied alone to observe its effect on the basal firing rate.[2][5]

-

-

Data Analysis: Changes in firing frequency (Hz) and resting membrane potential (mV) are quantified.

Experimental Workflows

The following diagram illustrates the typical workflow for characterizing a novel TAAR1 ligand like this compound.

Physiological Consequences of TAAR1 Blockade by this compound

The antagonism of TAAR1 by this compound has significant physiological effects, primarily within the central nervous system.

-

Increased Dopaminergic Neuron Firing: By blocking the tonic activation of GIRK channels in VTA dopamine neurons, this compound increases their spontaneous firing rate.[1][2][5]

-

Enhanced Dopamine Release: this compound enhances electrically evoked dopamine release in the nucleus accumbens.[1]

-

Increased Potency of Dopamine at D2 Receptors: Acute application of this compound has been shown to increase the potency of dopamine at D2 receptors in dopaminergic neurons.[5]

-

Modulation of Serotonergic Neuron Activity: this compound also increases the firing rates of serotonin neurons in the dorsal raphe nucleus.[1]

-

Anticonvulsant and Neuroprotective Effects: Preclinical studies have indicated that this compound may have anticonvulsant and neuroprotective properties.[1]

Conclusion

This compound is a cornerstone pharmacological tool for the study of TAAR1. Its mechanism of action as a potent and selective antagonist and inverse agonist, particularly at the mouse receptor, has been thoroughly characterized. Through its modulation of key signaling pathways, including the GIRK and ERK1/2 pathways, this compound has been instrumental in defining the role of TAAR1 in regulating monoaminergic neurotransmission. This in-depth guide provides the foundational knowledge necessary for researchers and drug development professionals to effectively utilize this compound in their studies and to inform the development of future TAAR1-targeting therapeutics.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. The selective antagonist this compound reveals TAAR1-mediated regulatory mechanisms in dopaminergic neurons of the mesolimbic system - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The selective antagonist this compound reveals TAAR1-mediated regulatory mechanisms in dopaminergic neurons of the mesolimbic system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The selective antagonist this compound reveals TAAR1-mediated regulatory mechanisms in dopaminergic neurons of the mesolimbic system. [sonar.ch]

- 7. Activation of Trace Amine-Associated Receptor 1 Stimulates an Antiapoptotic Signal Cascade via Extracellular Signal-Regulated Kinase 1/2 - PMC [pmc.ncbi.nlm.nih.gov]

The Role of EPPTB in Neuroscience: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-ethoxyphenyl)-4-(pyrrolidin-1-yl)-3-(trifluoromethyl)benzamide (EPPTB) is a potent and selective antagonist, and in some contexts, an inverse agonist, of the Trace Amine-Associated Receptor 1 (TAAR1).[1] This receptor has emerged as a significant modulator of monoaminergic systems, particularly dopaminergic and serotonergic pathways.[1][2] As the first selective antagonist developed for TAAR1, this compound has become an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of this receptor in the central nervous system.[1] This technical guide provides an in-depth overview of this compound's mechanism of action, its effects on neuronal signaling, and the experimental methodologies used to characterize its function. The information is tailored for researchers, scientists, and drug development professionals in the field of neuroscience.

Core Mechanism of Action: Antagonism of TAAR1

This compound's primary role in neuroscience stems from its ability to block the activation of TAAR1.[1] TAAR1 is a G-protein coupled receptor (GPCR) that is activated by endogenous trace amines, such as β-phenylethylamine, tyramine, and octopamine, as well as certain psychoactive drugs like amphetamine and MDMA.[2] In the brain, TAAR1 is strategically located to modulate the activity of dopamine neurons in the ventral tegmental area (VTA) and serotonin neurons in the dorsal raphe nucleus (DRN).[1]

This compound exhibits species-specific potency, with a significantly higher affinity for the mouse TAAR1 compared to the rat and human orthologs.[1] This is a critical consideration for experimental design and the translation of findings.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding this compound's interaction with TAAR1 and its effects on neuronal activity.

Table 1: Binding Affinities and Functional Antagonism of this compound at TAAR1

| Species | Binding Affinity (Ki) | Functional Antagonism (IC50) - cAMP Assay |

| Mouse | 0.9 nM[1] | 27.5 nM[3][4] |

| Rat | 942 nM[1] | 4539 nM[3] |

| Human | >5000 nM[1] | 7487 nM[3] |

Table 2: Effects of this compound on the Firing Rate of VTA Dopamine Neurons

| Experimental Condition | Baseline Firing Rate (Hz) | Firing Rate with this compound (Hz) | Percentage Increase | This compound Concentration | Reference |

| In vitro slice | 1.9 ± 0.2 | 15.1 ± 1.0 | ~700% | Not specified | [5] |

| In vitro slice | 1.0 ± 0.2 | 2.3 ± 0.6 (similar compound) | 130% | 40 µM | [6] |

| In vitro slice | 0.6 ± 0.1 | 0.9 ± 0.1 | 50% | Not specified | [6] |

| In vitro slice | Not specified | Not specified | 74% | 10 nM | [1] |

Signaling Pathways Modulated by this compound

This compound's antagonism of TAAR1 leads to the modulation of downstream signaling cascades that regulate neuronal excitability. The primary pathway involves G-protein-coupled inwardly rectifying potassium (GIRK) channels.

TAAR1 Signaling Pathway

Caption: TAAR1 signaling cascade and the inhibitory action of this compound.

TAAR1 is a Gs-coupled receptor, and its activation leads to the dissociation of the G-protein into Gα and Gβγ subunits.[7] The Gβγ subunit directly binds to and activates GIRK channels, leading to an efflux of potassium ions and hyperpolarization of the neuron, which in turn decreases its firing rate.[4][8] this compound, by blocking TAAR1, prevents this cascade, leading to a disinhibition of the neuron and an increase in its firing rate.[1]

Experimental Protocols

In Vitro Slice Electrophysiology of VTA Dopamine Neurons

This protocol is adapted from standard methods for recording from VTA dopamine neurons.

1. Slice Preparation:

-

Anesthetize a C57BL/6 mouse and perfuse transcardially with ice-cold, oxygenated (95% O2 / 5% CO2) cutting solution containing (in mM): 92 NMDG, 2.5 KCl, 1.25 NaH2PO4, 30 NaHCO3, 20 HEPES, 25 glucose, 2 thiourea, 5 Na-ascorbate, 3 Na-pyruvate, 0.5 CaCl2, and 10 MgSO4.

-

Rapidly dissect the brain and prepare 250-300 µm thick horizontal slices containing the VTA using a vibratome in the same ice-cold cutting solution.

-

Transfer slices to a holding chamber with artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 24 NaHCO3, 12.5 glucose, 2 CaCl2, and 1 MgSO4, saturated with 95% O2 / 5% CO2. Allow slices to recover at 34°C for at least 1 hour.

2. Electrophysiological Recording:

-

Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at 32-34°C.

-

Visualize VTA neurons using an upright microscope with infrared differential interference contrast optics.

-

Use borosilicate glass pipettes (3-5 MΩ) filled with an internal solution containing (in mM): 135 K-gluconate, 10 KCl, 10 HEPES, 0.1 EGTA, 2 Mg-ATP, and 0.3 Na-GTP (pH adjusted to 7.3 with KOH).

-

Establish whole-cell patch-clamp recordings from putative dopamine neurons, identified by their large cell body and characteristic electrophysiological properties (e.g., presence of a hyperpolarization-activated cation current, Ih).

-

Record spontaneous firing in cell-attached or whole-cell current-clamp mode.

3. Drug Application:

-

After obtaining a stable baseline recording of neuronal firing for at least 5-10 minutes, bath-apply this compound at the desired concentration (e.g., 10 nM) dissolved in aCSF.

-

Record the firing rate for at least 10-15 minutes in the presence of this compound to observe its effect.

-

Perform a washout by perfusing with drug-free aCSF to observe the reversal of the effect.

cAMP Assay in HEK293 Cells

This protocol describes a method to assess the functional antagonism of this compound at TAAR1.

1. Cell Culture and Transfection:

-

Culture Human Embryonic Kidney 293 (HEK293) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin.

-

Transfect the cells with a plasmid encoding for human, rat, or mouse TAAR1 using a suitable transfection reagent.

-

Select for stably transfected cells using an appropriate selection marker.

2. cAMP Measurement:

-

Plate the TAAR1-expressing HEK293 cells in a 96-well plate and grow to confluence.

-

Wash the cells with serum-free medium and pre-incubate with various concentrations of this compound for 15-30 minutes.

-

Stimulate the cells with a known TAAR1 agonist (e.g., β-phenylethylamine) at a concentration that elicits a submaximal response (e.g., EC80).

-

After a 15-30 minute incubation with the agonist, lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

-

Generate a dose-response curve for this compound's inhibition of the agonist-induced cAMP production to determine the IC50 value.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for characterizing the effects of a TAAR1 antagonist like this compound.

Caption: A logical workflow for the preclinical evaluation of this compound.

Conclusion

This compound has proven to be an indispensable tool for dissecting the role of TAAR1 in the modulation of dopaminergic and other monoaminergic systems. Its ability to selectively block TAAR1 has allowed researchers to uncover the receptor's tonic influence on neuronal firing and its involvement in complex behaviors. The data and protocols presented in this guide offer a comprehensive resource for scientists and researchers aiming to further investigate the therapeutic potential of targeting TAAR1 for a range of neurological and psychiatric disorders. The continued use of this compound and the development of new TAAR1 ligands will undoubtedly deepen our understanding of the intricate regulatory mechanisms within the brain.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The selective antagonist this compound reveals TAAR1-mediated regulatory mechanisms in dopaminergic neurons of the mesolimbic system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 5. The selective antagonist this compound reveals TAAR1-mediated regulatory mechanisms in dopaminergic neurons of the mesolimbic system - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Activation of Trace Amine-Associated Receptor 1 Stimulates an Antiapoptotic Signal Cascade via Extracellular Signal-Regulated Kinase 1/2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evidence that direct binding of G beta gamma to the GIRK1 G protein-gated inwardly rectifying K+ channel is important for channel activation - PubMed [pubmed.ncbi.nlm.nih.gov]

EPPTB as a TAAR1 Antagonist: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-(3-ethoxyphenyl)-4-(pyrrolidin-1-yl)-3-(trifluoromethyl)benzamide (EPPTB), a potent and selective antagonist of the Trace Amine-Associated Receptor 1 (TAAR1). It details the pharmacological properties of this compound, its mechanism of action, and its effects on intracellular signaling pathways and neuronal function. This document also includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows to support further research and drug development efforts in the field of TAAR1 pharmacology.

Introduction to this compound and TAAR1

Trace Amine-Associated Receptor 1 (TAAR1) is a G protein-coupled receptor (GPCR) that is activated by endogenous trace amines, such as β-phenylethylamine, tyramine, and octopamine, as well as some psychoactive compounds.[1] TAAR1 is expressed in brain regions rich in monoaminergic neurons, including the ventral tegmental area (VTA) and the dorsal raphe nucleus, where it modulates dopaminergic and serotonergic neurotransmission.[2][3] As a key regulator of monoamine systems, TAAR1 has emerged as a promising therapeutic target for a range of neuropsychiatric disorders, including schizophrenia, depression, and addiction.[4][5]

This compound (also known as RO5212773) was the first selective antagonist to be developed for TAAR1.[6] It has been instrumental as a research tool to elucidate the physiological functions of TAAR1.[2] Notably, this compound exhibits significant species selectivity, with high potency at the mouse TAAR1 receptor and considerably lower potency at the rat and human orthologs.[7][8] This guide will delve into the technical details of this compound's interaction with TAAR1 and its downstream consequences.

Chemical Properties of this compound

| Property | Value |

| IUPAC Name | N-(3-ethoxyphenyl)-4-(pyrrolidin-1-yl)-3-(trifluoromethyl)benzamide |

| Molecular Formula | C₂₀H₂₁F₃N₂O₂ |

| Molecular Weight | 378.39 g/mol |

| CAS Number | 1110781-88-8 |

| Appearance | Solid |

| Solubility | Soluble in DMSO and ethanol |

Pharmacological Profile of this compound

This compound acts as a competitive antagonist and, in some systems, an inverse agonist at the TAAR1 receptor.[8] Its primary mechanism of action is the blockade of TAAR1 activation by endogenous or exogenous agonists.

Binding Affinity and Potency

The binding affinity and functional potency of this compound show marked differences across species. This is a critical consideration for the design and interpretation of preclinical studies.

Table 1: In Vitro Pharmacology of this compound at TAAR1

| Species | Assay Type | Parameter | Value (nM) | Reference |

| Mouse | Radioligand Binding | Kᵢ | 0.9 | [9] |

| cAMP Functional Assay | IC₅₀ | 27.5 | [7][8] | |

| Inverse Agonism (cAMP) | IC₅₀ | 19 | [8] | |

| Rat | cAMP Functional Assay | IC₅₀ | 4539 | [7][8] |

| Human | Radioligand Binding | Kᵢ | > 5000 | [9] |

| cAMP Functional Assay | IC₅₀ | 7487 | [7][8] |

Selectivity Profile

In vitro pharmacological profiling has demonstrated that this compound is highly selective for TAAR1, with no significant activity at a wide range of other monoaminergic targets, including dopamine, serotonin, and adrenergic receptors, as well as monoamine transporters.[10] This high selectivity makes this compound an excellent tool for isolating and studying TAAR1-specific functions.

TAAR1 Signaling Pathways and Modulation by this compound

TAAR1 is primarily coupled to the Gαs subunit of heterotrimeric G proteins.[1] Activation of TAAR1 leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic adenosine monophosphate (cAMP).[11] This initiates a downstream signaling cascade involving Protein Kinase A (PKA) and the phosphorylation of various downstream targets, including the transcription factor cAMP response element-binding protein (CREB).[11] TAAR1 signaling can also involve Protein Kinase C (PKC) and the Extracellular signal-regulated kinase (ERK) pathway.[11]

This compound, as a TAAR1 antagonist, blocks these signaling events by preventing agonist-induced receptor activation. As an inverse agonist, this compound can also reduce the basal, agonist-independent activity of TAAR1, leading to a decrease in basal cAMP levels.[8]

In Vivo Pharmacology and Effects on Neuronal Activity

This compound has been instrumental in demonstrating the role of TAAR1 in regulating the activity of dopaminergic neurons in the VTA. In ex vivo brain slice preparations, this compound blocks the p-tyramine-induced reduction in the firing frequency of these neurons.[10] Furthermore, when applied alone, this compound increases the basal firing rate of VTA dopamine neurons, suggesting that TAAR1 is tonically active in vivo, either through constitutive activity or stimulation by endogenous trace amines.[10] This effect is absent in TAAR1 knockout mice, confirming the on-target action of this compound.[10]

The antagonism of TAAR1 by this compound also leads to an increased potency of dopamine at D2 autoreceptors, suggesting a complex interplay between TAAR1 and dopamine receptor signaling.[10]

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to characterize this compound as a TAAR1 antagonist.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Kᵢ) of this compound for the TAAR1 receptor.

Protocol Outline:

-

Membrane Preparation: Homogenize cells or tissues expressing TAAR1 in a suitable buffer and prepare a membrane fraction by differential centrifugation.

-

Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a suitable TAAR1 radioligand (e.g., [³H]-rac-2-(1,2,3,4-tetrahydro-1-naphthyl)-2-imidazoline) and a range of concentrations of unlabeled this compound.

-

Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The Kᵢ value is then calculated using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the ability of this compound to antagonize agonist-induced cAMP production in cells expressing TAAR1.

Protocol Outline:

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293) and stably or transiently transfect them with a plasmid encoding the TAAR1 receptor of the desired species.

-

Cell Plating: Plate the transfected cells in a multi-well plate and allow them to adhere.

-

Pre-incubation: Pre-incubate the cells with varying concentrations of this compound for a defined period.

-

Agonist Stimulation: Add a fixed concentration of a TAAR1 agonist (e.g., β-phenylethylamine, corresponding to the EC₈₀) to the wells and incubate to stimulate cAMP production.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., ELISA, HTRF).

-

Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration and fit the data to determine the IC₅₀ value.

In Vivo Locomotor Activity

This experiment assesses the effect of TAAR1 antagonism on spontaneous or psychostimulant-induced locomotor activity in rodents.

Protocol Outline:

-

Animal Acclimation: Acclimate the animals (e.g., mice) to the testing room and the locomotor activity chambers.

-

Drug Administration: Administer this compound or vehicle via an appropriate route (e.g., intraperitoneal injection).

-

Psychostimulant Challenge (Optional): After a pre-treatment period with this compound, administer a psychostimulant (e.g., amphetamine) or saline.

-

Locomotor Activity Recording: Place the animals in the activity chambers and record their locomotor activity (e.g., distance traveled, beam breaks) over a defined period using an automated tracking system.

-

Data Analysis: Analyze the locomotor activity data, typically by binning the time course and calculating the total activity. Compare the effects of this compound with the vehicle control group.

Logical Relationship of this compound as a TAAR1 Antagonist

The following diagram illustrates the logical framework for characterizing this compound as a TAAR1 antagonist.

Conclusion

This compound is a highly selective and potent antagonist of the mouse TAAR1 receptor. Its discovery and characterization have been pivotal in understanding the physiological role of TAAR1 in modulating monoaminergic systems. The significant species differences in this compound's potency underscore the importance of careful target validation across species in drug development. This technical guide provides a foundational resource for researchers utilizing this compound to further explore the therapeutic potential of TAAR1 antagonism.

References

- 1. TAAR1 - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Ligand recognition and G-protein coupling of trace amine receptor TAAR1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. Identification of a Potent Human Trace Amine-Associated Receptor 1 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | Trace Amine 1 Receptor | Tocris Bioscience [tocris.com]

- 9. researchgate.net [researchgate.net]

- 10. The selective antagonist this compound reveals TAAR1-mediated regulatory mechanisms in dopaminergic neurons of the mesolimbic system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Trace Amine Associated Receptor 1 Signaling in Activated Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and History of EPPTB: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

EPPTB, also known as RO5212773, is a potent and selective antagonist of the trace amine-associated receptor 1 (TAAR1), with a notable preference for the mouse receptor subtype.[1][2] Its discovery by Hoffmann-La Roche marked a significant milestone in the study of TAAR1, providing a critical pharmacological tool to elucidate the receptor's role in regulating dopaminergic signaling.[1][2] This technical guide provides an in-depth overview of the discovery, history, and key experimental data related to this compound. It includes a summary of its chemical properties, quantitative data on its receptor binding and functional activity, a description of the experimental protocols used for its characterization, and a visualization of the TAAR1 signaling pathway it modulates.

Discovery and History

This compound was identified through a high-throughput screening campaign of the Roche compound library, which involved screening approximately 788,000 compounds.[2] This effort led to the identification of a benzanilide series of compounds as TAAR1 antagonists. Subsequent optimization of this series resulted in the discovery of N-(3-ethoxyphenyl)-4-(pyrrolidin-1-yl)-3-(trifluoromethyl)benzamide, later designated as this compound (RO5212773).[3] It was the first selective antagonist developed for TAAR1.[1][2] The discovery and characterization of this compound were first detailed in publications by Bradaia et al. in 2009 and Stalder et al. in 2011.

Chemical Properties and Synthesis

IUPAC Name: N-(3-ethoxyphenyl)-4-pyrrolidin-1-yl-3-trifluoromethylbenzamide[1]

Chemical Formula: C₂₀H₂₁F₃N₂O₂[1]

Molecular Weight: 378.39 g/mol [1]

While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the primary literature, the general synthetic strategy for this class of benzanilides involves the coupling of a substituted benzoic acid with a substituted aniline.

Quantitative Data

The following tables summarize the key quantitative data for this compound's binding affinity and functional potency at TAAR1 across different species.

Table 1: Binding Affinity of this compound at TAAR1

| Species | Receptor | Kᵢ (nM) |

| Mouse | mTAAR1 | 0.9 |

| Rat | rTAAR1 | 942 |

| Human | hTAAR1 | >5000 |

Data sourced from Wikipedia.[1][2]

Table 2: Functional Antagonism of this compound at TAAR1 (cAMP Assay)

| Species | Receptor | IC₅₀ (nM) |

| Mouse | mTAAR1 | 27.5 |

| Rat | rTAAR1 | 4539 |

| Human | hTAAR1 | 7487 |

Data sourced from Cayman Chemical and Tocris Bioscience.

Table 3: Pharmacokinetic Properties of this compound

| Parameter | Value | Species |

| Brain/Plasma Ratio | 0.5 | Not Specified |

| Clearance | High | Not Specified |

Data sourced from Wikipedia.[2]

Experimental Protocols

In Vitro cAMP Functional Assay

The functional antagonist activity of this compound was determined using a cyclic adenosine monophosphate (cAMP) accumulation assay in HEK293 cells stably expressing the respective TAAR1 ortholog (mouse, rat, or human).

General Protocol Outline:

-

Cell Culture: HEK293 cells stably expressing the target TAAR1 receptor are cultured in appropriate media and conditions.

-

Assay Preparation: Cells are seeded into 96- or 384-well plates and grown to a suitable confluency.

-

Compound Treatment: Cells are pre-incubated with varying concentrations of this compound or vehicle.

-

Agonist Stimulation: A known TAAR1 agonist, such as β-phenylethylamine, is added at a concentration that elicits a submaximal response (e.g., EC₈₀).

-

cAMP Measurement: After a defined incubation period, intracellular cAMP levels are measured. While the specific detection method used for this compound's initial characterization is not detailed in all public sources, common methods for such assays include Homogeneous Time-Resolved Fluorescence (HTRF), Bioluminescence Resonance Energy Transfer (BRET), or enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The concentration-response curves for this compound's inhibition of the agonist-induced cAMP production are plotted to determine the IC₅₀ value.

Electrophysiology on Dopaminergic Neurons

The effect of this compound on the firing frequency of dopaminergic neurons was assessed using whole-cell patch-clamp recordings in acute brain slices containing the ventral tegmental area (VTA).

General Protocol Outline:

-

Slice Preparation: Acute coronal slices of the VTA are prepared from mice.

-

Recording Setup: Slices are transferred to a recording chamber and continuously perfused with artificial cerebrospinal fluid (aCSF). Dopaminergic neurons are visually identified for recording.

-

Whole-Cell Patch-Clamp: Whole-cell recordings are established from identified dopaminergic neurons to measure their spontaneous firing rate.

-

Drug Application: A TAAR1 agonist (e.g., p-tyramine) is applied to the bath to induce a change in the neuron's firing frequency. Subsequently, this compound is co-applied to assess its ability to block the agonist's effect. The effect of this compound alone is also measured.

-

Data Acquisition and Analysis: The firing frequency of the neurons under different conditions (baseline, agonist, agonist + this compound, this compound alone) is recorded and analyzed to determine the effect of this compound.

Signaling Pathways and Experimental Workflows

TAAR1 Signaling Pathway

TAAR1 is a G protein-coupled receptor (GPCR) that primarily couples to the Gαs subunit. Activation of TAAR1 leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP activates protein kinase A (PKA). In dopaminergic neurons of the VTA, TAAR1 activation has been shown to modulate the activity of inwardly rectifying potassium (Kir) channels, leading to hyperpolarization and a decrease in neuronal firing. This compound, as an antagonist/inverse agonist, blocks this cascade.

Caption: TAAR1 signaling cascade leading to neuronal inhibition and its blockade by this compound.

Experimental Workflow for this compound Characterization

The characterization of this compound involved a multi-step process, from initial screening to in vivo functional validation.

Caption: The discovery and characterization workflow of this compound.

References

- 1. Novel, potent, and orally bioavailable phosphinic acid inhibitors of the hepatitis C virus NS3 protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The selective antagonist this compound reveals TAAR1-mediated regulatory mechanisms in dopaminergic neurons of the mesolimbic system. [sonar.ch]

An In-depth Technical Guide to EPPTB: A Selective TAAR1 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

EPPTB (N-(3-ethoxyphenyl)-4-pyrrolidin-1-yl-3-trifluoromethylbenzamide), also known as RO-5212773, is a potent and selective antagonist of the Trace Amine-Associated Receptor 1 (TAAR1).[1] Developed by Hoffmann-La Roche, it has been instrumental in elucidating the role of TAAR1 in regulating dopaminergic signaling.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and key experimental protocols related to this compound. The information presented is intended to support researchers and drug development professionals in their exploration of TAAR1 as a therapeutic target.

Chemical Structure and Identifiers

This compound is a benzamide derivative with the following systematic IUPAC name: N-(3-ethoxyphenyl)-4-pyrrolidin-1-yl-3-trifluoromethylbenzamide.[1]

Chemical Structure:

Figure 1: Chemical structure of this compound.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | N-(3-ethoxyphenyl)-4-pyrrolidin-1-yl-3-trifluoromethylbenzamide |

| CAS Number | 1110781-88-8 |

| PubChem CID | 25175634 |

| ChemSpider ID | 26387935 |

| Molecular Formula | C₂₀H₂₁F₃N₂O₂ |

| Molecular Weight | 378.39 g/mol |

| SMILES | CCOc1cccc(c1)NC(=O)c2ccc(c(c2)C(F)(F)F)N3CCCC3 |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and experimental application.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Physical State | Solid | [2] |

| Purity | ≥98% | |

| Solubility | Soluble to 100 mM in DMSO and ethanol. Poorly soluble in Krebs Bicarbonate solution at concentrations >5 µM. | [3] |

| Storage | Store at +4°C. | |

| Stability | Stable for ≥ 4 years when stored at -20°C. | [2] |

Pharmacological Properties

This compound is a potent and selective antagonist of TAAR1, exhibiting significant species-dependent differences in its affinity. It also displays inverse agonist properties.

Mechanism of Action

This compound acts as a competitive antagonist at the Trace Amine-Associated Receptor 1 (TAAR1).[2] Furthermore, it has been shown to be an inverse agonist, capable of reducing the basal, agonist-independent activity of TAAR1.[2] This inverse agonism is demonstrated by its ability to decrease basal cyclic AMP (cAMP) levels in cells expressing TAAR1.[2]

Potency and Selectivity

This compound exhibits high affinity and potency for the mouse TAAR1, but its affinity for the rat and human TAAR1 is significantly lower.[1] This species selectivity is a critical consideration for translational research. This compound shows no significant activity at other monoaminergic receptors, highlighting its selectivity for TAAR1.

Table 3: In Vitro Potency and Affinity of this compound at TAAR1

| Species | IC₅₀ (nM) | Kᵢ (nM) |

| Mouse | 27.5 | 0.9 |

| Rat | 4539 | 942 |

| Human | 7487 | >5000 |

IC₅₀ values represent the concentration of this compound required to inhibit 50% of the response to a TAAR1 agonist. Kᵢ values represent the binding affinity of this compound to the receptor.

Pharmacodynamics

This compound's antagonism of TAAR1 leads to significant modulation of dopaminergic and serotonergic systems. In the ventral tegmental area (VTA), a key region for dopamine production, this compound increases the firing rate of dopamine neurons.[4] This effect is thought to be mediated by the blockade of TAAR1-activated inwardly rectifying potassium (K⁺) channels. By inhibiting these channels, this compound reduces the hyperpolarizing influence on neurons, leading to increased excitability. Furthermore, this compound has been shown to enhance the potency of dopamine at D2 receptors.

Pharmacokinetics

Limited pharmacokinetic data is available for this compound. It is known to have a brain-to-plasma concentration ratio of 0.5, indicating that it can cross the blood-brain barrier.[5] However, it also exhibits high clearance, which can limit its in vivo efficacy and duration of action.[5]

Key Experiments and Methodologies

The following sections detail the experimental protocols that have been instrumental in characterizing the pharmacological profile of this compound.

cAMP Accumulation Assay

This assay is used to determine the functional antagonism of TAAR1 by this compound.

Protocol:

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing mouse, rat, or human TAAR1 are cultured in appropriate media.

-

Cell Plating: Cells are seeded into 96-well plates and allowed to adhere overnight.

-

Compound Addition: Cells are pre-incubated with varying concentrations of this compound or vehicle for a specified time.

-

Agonist Stimulation: The TAAR1 agonist, β-phenylethylamine (typically at a concentration that elicits 80% of the maximal response, e.g., 1.5 µM), is added to the wells and incubated to stimulate cAMP production.

-

Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay. The signal is inversely proportional to the amount of cAMP produced.

-

Data Analysis: The IC₅₀ value for this compound is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

Electrophysiological Recordings in VTA Slices

This technique is used to assess the effect of this compound on the electrical activity of dopamine neurons.

Protocol:

-

Slice Preparation: Coronal slices (approximately 200-250 µm thick) containing the VTA are prepared from the brains of mice. Slices are maintained in artificial cerebrospinal fluid (aCSF) saturated with 95% O₂ and 5% CO₂.

-

Recording: Whole-cell patch-clamp recordings are performed on visually identified dopamine neurons within the VTA.

-

Drug Application: A baseline firing rate is established before perfusing the slice with a known concentration of this compound (e.g., 10 nM). The change in firing frequency is then recorded. To study antagonism, a TAAR1 agonist like p-tyramine can be co-applied with this compound.

-

Data Analysis: The firing frequency (in Hz) is analyzed before and after drug application to determine the effect of this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of this compound for TAAR1.

Protocol:

-

Membrane Preparation: Membranes are prepared from cells stably expressing the TAAR1 of interest (mouse, rat, or human).

-

Incubation: The membranes are incubated with a specific radioligand for TAAR1 (e.g., [³H]-rac-2-(1,2,3,4-tetrahydro-1-naphthyl)-2-imidazoline) at a fixed concentration, along with varying concentrations of unlabeled this compound.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The Kᵢ value is calculated from the IC₅₀ value (the concentration of this compound that displaces 50% of the radioligand) using the Cheng-Prusoff equation.

Signaling Pathways and Logical Relationships

The interaction of this compound with TAAR1 initiates a cascade of intracellular events that ultimately modulate neuronal activity.

Caption: TAAR1 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Antagonist Characterization

The characterization of a novel TAAR1 antagonist like this compound typically follows a structured workflow.

Caption: General workflow for the discovery and characterization of this compound.

Conclusion

This compound has proven to be an invaluable pharmacological tool for investigating the physiological and pathological roles of TAAR1. Its high potency and selectivity for the mouse receptor have enabled significant advances in our understanding of TAAR1's function in the central nervous system. However, its lower affinity for the human receptor highlights the ongoing need for the development of novel TAAR1 antagonists with improved cross-species activity to facilitate the translation of these findings to the clinic. This guide provides a solid foundation for researchers to design and interpret experiments involving this compound and to further explore the therapeutic potential of targeting TAAR1.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchwithrowan.com [researchwithrowan.com]

- 3. In Vitro Identification and Electrophysiological Characterization of Dopamine Neurons in the Ventral Tegmental Area - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analysis of human TAAR1 and mouse TAAR1 with Antagonist this compound toward selective ligands to hTAAR1 using homology modeling, docking and molecular dynamics simulation and virtual screening - American Chemical Society [acs.digitellinc.com]

- 5. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to EPPTB (CAS: 1110781-88-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

EPPTB, with the CAS number 1110781-88-8, is a potent and selective antagonist of the Trace Amine-Associated Receptor 1 (TAAR1).[1][2][3] It also exhibits inverse agonist properties.[4][5][6] This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, key experimental data, and detailed protocols for its study.

Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | N-(3-ethoxyphenyl)-4-(1-pyrrolidinyl)-3-(trifluoromethyl)benzamide | [7][8] |

| Synonyms | Ro 5212773 | [7] |

| CAS Number | 1110781-88-8 | [1][4][7][8] |

| Molecular Formula | C₂₀H₂₁F₃N₂O₂ | [4][7][8] |

| Molecular Weight | 378.39 g/mol | [4] |

| Purity | ≥90-99% (species dependent) | [1][7][8] |

| Solubility | Soluble in DMSO (up to 100 mM) and ethanol (up to 100 mM). | [1][4][8] |

| Storage | Store at +4°C or -20°C for long-term storage. | [4][7] |

Mechanism of Action

This compound functions as a selective antagonist and inverse agonist at the TAAR1 receptor, a G protein-coupled receptor (GPCR).[1][2][3] TAAR1 is involved in the modulation of monoaminergic systems in the brain.[8] this compound's primary mechanism involves the blockade of TAAR1 signaling, which has significant downstream effects on dopaminergic pathways.

Antagonism of TAAR1

This compound competitively inhibits the binding of TAAR1 agonists, such as trace amines (e.g., p-tyramine, β-phenylethylamine), preventing receptor activation.[9] This blockade has been shown to be more potent at the mouse TAAR1 compared to the rat and human orthologs.[4][5][6]

Inverse Agonism

In the absence of an agonist, this compound can reduce the basal constitutive activity of TAAR1.[9] This is evidenced by its ability to decrease basal cAMP levels in cells expressing the receptor.[4][5][6][9]

Modulation of Dopaminergic Neurotransmission

A key consequence of this compound's action on TAAR1 is the modulation of dopamine (DA) neuron activity in the ventral tegmental area (VTA).[8][9] TAAR1 activation normally leads to the opening of inwardly rectifying potassium (Kir) channels, which hyperpolarizes the neuron and reduces its firing rate.[2][9] By blocking this tonic activation, this compound leads to the closure of these K+ channels, resulting in an increased firing frequency of DA neurons.[9][10][11] Furthermore, the acute blockade of TAAR1 by this compound has been shown to increase the potency of dopamine at D2 receptors.[9][11]

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Potency of this compound

| Parameter | Species | Value | Reference |

| IC₅₀ (vs. β-phenylethylamine) | Mouse TAAR1 | 27.5 ± 9.4 nM | [9] |

| Rat TAAR1 | 4539 nM | [4][5][6] | |

| Human TAAR1 | 7487 nM | [4][5][6] | |

| IC₅₀ (basal cAMP reduction) | - | 19 ± 12 nM | [9] |

| Kᵢ | Mouse TAAR1 | 0.9 nM | [2][7] |

| Rat TAAR1 | 942 nM | [2] | |

| Human TAAR1 | >5000 nM | [2] |

Table 2: Electrophysiological Effects of this compound on VTA Dopamine Neurons

| Condition | Firing Frequency (Hz) | Reference |

| Control | 2.1 ± 0.8 | [9] |

| p-tyramine (p-tyr) | 0.5 ± 0.1 | [9] |

| p-tyr + this compound (10 nM) | 15.1 ± 1.0 | [9] |

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, based on the foundational work by Bradaia et al. (2009).

cAMP Accumulation Assay

This protocol is used to determine the antagonist and inverse agonist properties of this compound.

Cell Culture and Transfection:

-

HEK293 cells are stably transfected with a plasmid encoding for human, mouse, or rat TAAR1.

-

Cells are cultured in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).

Assay Protocol:

-

Seed the stably transfected HEK293 cells in a 96-well plate and grow to confluence.

-

Wash the cells with serum-free DMEM.

-

For antagonist activity: Incubate the cells with varying concentrations of this compound for 15 minutes. Then, add a TAAR1 agonist (e.g., 1.5 µM β-phenylethylamine, corresponding to the EC₈₀) and incubate for a further 30 minutes.

-

For inverse agonist activity: Incubate the cells with varying concentrations of this compound alone for 30 minutes.

-

Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., LANCE Ultra cAMP kit).

-

Data are normalized to the response of the agonist alone (for antagonism) or basal levels (for inverse agonism) and fitted to a four-parameter logistic equation to determine IC₅₀ values.

Electrophysiology in VTA Brain Slices

This protocol is used to assess the effect of this compound on the firing rate of dopamine neurons.

Slice Preparation:

-

Anesthetize and decapitate adult mice (e.g., C57BL/6J).

-

Rapidly remove the brain and place it in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

-

Cut horizontal slices (200-250 µm) of the midbrain containing the VTA using a vibratome.

-

Allow slices to recover in oxygenated aCSF at 34°C for at least 1 hour before recording.

Electrophysiological Recording:

-

Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at 32-34°C.

-

Identify dopaminergic neurons in the VTA based on their characteristic electrophysiological properties (e.g., broad action potentials, slow firing rate, presence of Iₕ current).

-

Perform whole-cell patch-clamp or cell-attached recordings.

-

Record baseline spontaneous firing activity for at least 5 minutes.

-

Bath-apply the TAAR1 agonist p-tyramine to observe the inhibition of firing.

-

Co-apply this compound with the agonist to assess its antagonist effect.

-

Apply this compound alone to observe its effect on the basal firing rate.

-

Analyze the firing frequency (in Hz) before and after drug application.

TAAR1 and Kir3 Channel Co-expression in Xenopus Oocytes

This protocol is used to investigate the coupling of TAAR1 to inwardly rectifying potassium channels.

Oocyte Preparation and Injection:

-

Harvest and defolliculate oocytes from female Xenopus laevis.

-

Inject oocytes with cRNAs encoding for mouse TAAR1 and human Kir3.1/3.2 channels.

-

Incubate the injected oocytes for 3-7 days at 18°C.

Two-Electrode Voltage Clamp:

-

Place an oocyte in the recording chamber and perfuse with a potassium-containing solution.

-

Clamp the oocyte at a holding potential of -50 mV.

-

Apply the TAAR1 agonist p-tyramine to induce an outward current, indicative of Kir channel activation.

-

Co-apply this compound with the agonist to test for blockade of the current.

Visualizations

Signaling Pathway of TAAR1 and this compound

Caption: TAAR1 signaling cascade and the inhibitory action of this compound.

Experimental Workflow for cAMP Assay

Caption: Workflow for determining this compound activity via cAMP assay.

Logical Relationship of this compound's Effect on Dopamine Neuron Firing

References

- 1. Trace Amine Associated Receptor 1 Signaling in Activated Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. TAAR1 Knockout Cell Line (HEK293) – EDITGENE [editxor.com]

- 6. Redirecting [linkinghub.elsevier.com]

- 7. researchgate.net [researchgate.net]

- 8. The selective antagonist this compound reveals TAAR1-mediated regulatory mechanisms in dopaminergic neurons of the mesolimbic system - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The selective antagonist this compound reveals TAAR1-mediated regulatory mechanisms in dopaminergic neurons of the mesolimbic system. [sonar.ch]

- 10. researchgate.net [researchgate.net]

- 11. The selective antagonist this compound reveals TAAR1-mediated regulatory mechanisms in dopaminergic neurons of the mesolimbic system - PubMed [pubmed.ncbi.nlm.nih.gov]

EPPTB: A Technical Guide to its Biological Activity and Molecular Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activity and molecular targets of N-(3-ethoxyphenyl)-4-(pyrrolidin-1-yl)-3-(trifluoromethyl)benzamide (EPPTB). This compound is a potent and selective antagonist of the Trace Amine-Associated Receptor 1 (TAAR1), a G protein-coupled receptor implicated in various neurological and psychiatric disorders. This document details the mechanism of action of this compound, summarizes its pharmacological properties with quantitative data, outlines detailed experimental protocols for its characterization, and provides visual representations of its signaling pathways and experimental workflows.

Introduction

This compound, also known as RO5212773, was one of the first selective antagonists developed for the Trace Amine-Associated Receptor 1 (TAAR1).[1] Its discovery has been instrumental in elucidating the physiological roles of TAAR1, particularly in the regulation of dopaminergic neurotransmission within the mesolimbic system.[1][2] This guide serves as a technical resource for researchers investigating TAAR1 pharmacology and developing novel therapeutics targeting this receptor.

Biological Activity and Primary Target

This compound's primary biological activity is the potent and selective antagonism of TAAR1.[1] It also exhibits inverse agonist properties, meaning it can reduce the basal, agonist-independent activity of the receptor.[3][4] The potency of this compound is species-dependent, showing significantly higher affinity for the mouse TAAR1 compared to the rat and human orthologs.[1][4]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data describing the interaction of this compound with TAAR1 across different species.

Table 1: Inhibitory Potency (IC50) of this compound at TAAR1

| Species | Assay Type | Agonist | IC50 (nM) | Reference |

| Mouse | cAMP Accumulation | β-phenylethylamine (1.5 µM) | 27.5 ± 9.4 | [3] |

| Mouse | Inverse Agonism (cAMP) | - | 19 ± 12 | [3][4] |

| Rat | cAMP Accumulation | - | 4539 | [4][5] |

| Human | cAMP Accumulation | - | 7487 | [4][5] |

Table 2: Binding Affinity (Ki) of this compound for TAAR1

| Species | Ki (nM) | Reference |

| Mouse | 0.9 | [1] |

| Rat | 942 | [1] |

| Human | >5000 | [1] |

Mechanism of Action and Signaling Pathways

This compound exerts its effects by competitively binding to TAAR1, thereby blocking the actions of endogenous trace amines and other TAAR1 agonists. TAAR1 is a Gαs-coupled receptor, and its activation leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This compound antagonizes this signaling cascade.

Furthermore, in dopaminergic neurons of the ventral tegmental area (VTA), TAAR1 activation leads to the opening of inwardly rectifying potassium (Kir) channels, resulting in hyperpolarization and a decrease in neuronal firing rate.[2][6] this compound blocks this TAAR1-mediated activation of Kir channels, leading to an increased firing frequency of these neurons.[2][6][7] Interestingly, the acute application of this compound has also been shown to increase the potency of dopamine at D2 receptors, suggesting a potential homeostatic feedback mechanism.[6]

Signaling Pathway Diagram

Caption: TAAR1 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.

Cell Culture and Transfection for In Vitro Assays

-

Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used for their robust growth and high transfection efficiency.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Transfection:

-

Seed HEK293 cells in 6-well plates at a density that will result in 70-80% confluency on the day of transfection.

-

For each well, prepare a transfection complex by diluting plasmid DNA encoding the target receptor (e.g., mouse TAAR1) and a transfection reagent (e.g., Lipofectamine 2000) in serum-free medium according to the manufacturer's instructions.

-

Incubate the complex at room temperature for 20-30 minutes to allow for complex formation.

-

Add the transfection complex dropwise to the cells.

-

Incubate the cells for 24-48 hours post-transfection before proceeding with functional assays.

-

cAMP Accumulation Assay

This assay is used to determine the effect of this compound on agonist-induced cAMP production.

-

Cell Plating: Plate transfected HEK293 cells into 96-well plates and grow to near confluency.

-

Pre-incubation: Wash the cells with serum-free medium and pre-incubate with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 30 minutes at 37°C to prevent cAMP degradation.

-

Antagonist Treatment: Add varying concentrations of this compound to the wells and incubate for 15-30 minutes.

-

Agonist Stimulation: Add a fixed concentration of a TAAR1 agonist (e.g., 1.5 µM β-phenylethylamine, corresponding to the EC80) to the wells and incubate for a further 15-30 minutes at 37°C.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

-

Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Whole-Cell Patch-Clamp Electrophysiology in VTA Slices

This technique is used to measure the effect of this compound on the firing rate of dopaminergic neurons.

-

Slice Preparation:

-

Anesthetize a mouse and perfuse transcardially with ice-cold, oxygenated (95% O2/5% CO2) artificial cerebrospinal fluid (aCSF).

-

Rapidly dissect the brain and prepare 200-300 µm thick coronal slices containing the VTA using a vibratome in ice-cold aCSF.

-

Allow slices to recover in oxygenated aCSF at 32-34°C for at least 1 hour before recording.

-

-

Recording:

-

Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF at 32-34°C.

-

Visualize dopaminergic neurons in the VTA using infrared differential interference contrast (IR-DIC) microscopy.

-

Establish a whole-cell patch-clamp recording using a borosilicate glass pipette filled with an appropriate internal solution.

-

Record spontaneous action potentials in current-clamp mode.

-

-

Drug Application:

-

Obtain a stable baseline recording of the neuron's firing rate.

-

Bath-apply a TAAR1 agonist (e.g., p-tyramine) to observe a decrease in firing frequency.

-

Co-apply this compound with the agonist to assess its ability to block the agonist-induced inhibition.

-

Apply this compound alone to observe its effect on the basal firing rate.

-

-

Data Analysis: Analyze the firing frequency (in Hz) before, during, and after drug application.

Schild Plot Analysis

This analysis is used to determine the mode of antagonism (e.g., competitive) of this compound.

-

Experimental Design: Generate full dose-response curves for a TAAR1 agonist (e.g., β-phenylethylamine) in the absence and presence of several fixed concentrations of this compound.

-

Data Collection: For each concentration of this compound, determine the EC50 of the agonist.

-

Dose Ratio Calculation: Calculate the dose ratio (DR) for each concentration of this compound using the formula: DR = EC50 (in the presence of antagonist) / EC50 (in the absence of antagonist).

-

Schild Plot Construction: Plot log(DR - 1) on the y-axis against the negative logarithm of the molar concentration of this compound (-log[this compound]) on the x-axis.

-

Analysis: Perform a linear regression on the plotted data. A slope that is not significantly different from 1 is indicative of competitive antagonism. The x-intercept provides an estimate of the pA2 value, which is the negative logarithm of the antagonist concentration that produces a dose ratio of 2.

Experimental and Logical Workflows

This compound Characterization Workflow

Caption: Experimental workflow for the characterization of this compound.

Conclusion

This compound is a valuable pharmacological tool for the study of TAAR1. Its high potency and selectivity for the mouse receptor have enabled significant advances in our understanding of TAAR1's role in modulating monoaminergic systems. The data and protocols presented in this guide provide a comprehensive resource for researchers working with this compound and investigating the therapeutic potential of TAAR1 antagonism. The significant species differences in this compound potency highlight the importance of careful consideration of the experimental model when translating findings from preclinical to clinical settings.

References

- 1. Schild equation - Wikipedia [en.wikipedia.org]

- 2. Activation of Trace Amine-Associated Receptor 1 Stimulates an Antiapoptotic Signal Cascade via Extracellular Signal-Regulated Kinase 1/2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. mdpi.com [mdpi.com]

- 5. Angiotensin II dose–effect curves and Schild regression plots for characterization of different angiotensin II AT1 receptor antagonists in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Redirecting [linkinghub.elsevier.com]

- 7. youtube.com [youtube.com]

Unraveling the Preclinical Profile of EPPTB: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical research findings for N-(3-Ethoxy-phenyl)-4-pyrrolidin-1-yl-3-trifluoromethyl-benzamide (EPPTB), a selective antagonist of the Trace Amine-Associated Receptor 1 (TAAR1). The following sections detail its pharmacological activity, mechanism of action, and key experimental findings, offering a comprehensive resource for professionals in drug development and neuroscience research.

Core Pharmacological Data

This compound has been characterized as a potent and selective antagonist of TAAR1, with notable species-specific differences in its activity. It also exhibits inverse agonist properties by reducing the constitutive activity of TAAR1.

In Vitro Potency and Selectivity

The following table summarizes the in vitro potency of this compound across different species and assays.

| Species | Assay Type | Parameter | Value | Reference |

| Mouse | cAMP Production | IC₅₀ | 27.5 ± 9.4 nM | [1] |

| Mouse | Radioligand Binding | Kᵢ | 0.9 nM | [2] |

| Rat | cAMP Production | IC₅₀ | 4539 ± 2051 nM | [1] |

| Rat | Radioligand Binding | Kᵢ | 942 nM | [2] |

| Human | cAMP Production | IC₅₀ | 7487 ± 2109 nM | [1] |

| Human | Radioligand Binding | Kᵢ | >5000 nM | [2] |

This compound demonstrates significantly higher potency for the mouse TAAR1 compared to the rat and human receptors.

Inverse Agonist Activity

In the absence of a TAAR1 agonist, this compound was found to reduce basal cAMP levels in HEK293 cells stably expressing mouse TAAR1, indicating inverse agonist activity.[1]

| Parameter | Value |

| Reduction in basal cAMP | -12.3 ± 4.7% |

| IC₅₀ (inverse agonism) | 19 ± 12 nM |

Mechanism of Action: Modulation of Dopaminergic Signaling

This compound exerts its effects primarily through the antagonism of TAAR1, which plays a crucial role in modulating dopaminergic neurotransmission in the mesolimbic system.

Signaling Pathway

The proposed signaling cascade initiated by TAAR1 activation and its inhibition by this compound is depicted below. TAAR1 activation by endogenous trace amines (like p-tyramine) leads to Gs protein-mediated activation of adenylyl cyclase, resulting in cAMP production. This cascade ultimately leads to the opening of G-protein-coupled inwardly rectifying potassium (GIRK/Kir3) channels, causing hyperpolarization and a decrease in the firing rate of dopaminergic neurons in the ventral tegmental area (VTA). This compound blocks this pathway, leading to an increased firing rate of these neurons.[1][3][4]

Key Preclinical Experimental Findings

Electrophysiological Effects on Dopaminergic Neurons

Electrophysiology studies using brain slices from the VTA have been pivotal in elucidating the functional consequences of TAAR1 antagonism by this compound.

The general workflow for investigating the effects of this compound on neuronal firing is outlined below.

References

- 1. The selective antagonist this compound reveals TAAR1-mediated regulatory mechanisms in dopaminergic neurons of the mesolimbic system - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. The selective antagonist this compound reveals TAAR1-mediated regulatory mechanisms in dopaminergic neurons of the mesolimbic system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The selective antagonist this compound reveals TAAR1-mediated regulatory mechanisms in dopaminergic neurons of the mesolimbic system. [sonar.ch]

The Selective TAAR1 Antagonist EPPTB: A Technical Review of its Role in Modulating Dopaminergic Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-ethoxyphenyl)-4-(pyrrolidin-1-yl)-3-(trifluoromethyl)benzamide (EPPTB) has emerged as a critical pharmacological tool for dissecting the physiological functions of the Trace Amine-Associated Receptor 1 (TAAR1). As the first selective antagonist developed for this receptor, this compound has been instrumental in elucidating the role of TAAR1 in regulating dopaminergic neurotransmission, with significant implications for psychiatric and neurodegenerative disorders.[1][2] This technical guide provides an in-depth review of the existing literature on this compound, focusing on its mechanism of action, quantitative effects on neuronal activity, and the experimental protocols utilized for its characterization.

Core Mechanism of Action: Antagonism of TAAR1

This compound acts as a potent and selective antagonist of TAAR1.[2] Notably, it exhibits significant species-specific potency, with a much higher affinity for the mouse TAAR1 (mTAAR1) compared to the rat and human orthologs.[2] Some studies also suggest that this compound may act as an inverse agonist, reducing the basal activity of TAAR1 in the absence of an agonist.[3] This inverse agonism is evidenced by its ability to reduce TAAR1-stimulated cAMP production below basal levels.[3]

The primary mechanism by which this compound modulates dopaminergic neuron activity is through its blockade of TAAR1-mediated signaling cascades. TAAR1 activation by endogenous trace amines, such as p-tyramine, leads to the activation of inwardly rectifying potassium (K+) channels.[3][4][5] This results in hyperpolarization of the neuronal membrane and a subsequent decrease in the firing rate of dopamine neurons in the ventral tegmental area (VTA).[3][4][5] this compound, by blocking this TAAR1 activity, prevents this hyperpolarization and, consequently, leads to an increase in the spontaneous firing rate of these neurons.[3][5][6] This effect is absent in TAAR1 knockout mice, confirming the specificity of this compound's action.[3][5]

Quantitative Data on the Effects of this compound

The following tables summarize the key quantitative findings from the literature regarding the effects of this compound on dopamine neuron activity and receptor binding.

| Parameter | Agonist/Condition | This compound Concentration | Effect | Reference |

| Dopamine Neuron Firing Rate (VTA) | Control (spontaneous firing) | 10 nM | Significant increase from baseline | [3] |

| p-Tyramine (TAAR1 agonist) | 10 nM | Prevents p-tyramine-induced reduction and increases firing above control | [3] | |

| p-Tyramine-Induced Current | p-Tyramine | 10 nM | Inhibition by 72 ± 2% | [5] |

| Holding Current (VTA DA neurons) | Basal | 10 nM | Induces an apparent inward current (-11.5 ± 1.1 pA) | [3] |

| Basal + Pargyline (MAO inhibitor) | 10 nM | Increased inward current (-25.9 ± 1.7 pA) | [3] | |

| cAMP Production (HEK293 cells with mTAAR1) | Basal | - | Reduced below basal levels (-12.3 ± 4.7%) | [3] |

| β-phenylethylamine (TAAR1 agonist) | IC50 = 27.5 ± 9.4 nM | Potent antagonism | [3] |

| Species | Receptor | IC50 (nM) | Ki (nM) | Reference |

| Mouse | TAAR1 | 27.5 ± 9.4 | 0.9 | [2][3] |

| Rat | TAAR1 | 4539 ± 2051 | 942 | [2][3] |

| Human | TAAR1 | 7487 ± 2109 | >5,000 | [2][3] |

Experimental Protocols

Electrophysiology in Brain Slices

A common experimental approach to assess the effects of this compound on neuronal activity involves whole-cell patch-clamp recordings from dopamine neurons in acute midbrain slices.

1. Slice Preparation:

-

Adult mice (3–6 months old) are anesthetized and decapitated.[3]

-

The brain is rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF) containing (in mM): 119 NaCl, 2.5 KCl, 1.3 MgCl2, 2.5 CaCl2, 1.0 NaH2PO4, 26.2 NaHCO3, and 11 glucose, continuously bubbled with 95% O2 and 5% CO2.[3]

-

Horizontal midbrain slices (250 µm thick) are prepared using a vibratome.[3]

-

Slices are allowed to recover for at least 1 hour in a holding chamber with oxygenated aCSF.[3]

2. Recording:

-

Slices are transferred to a recording chamber and continuously perfused with oxygenated aCSF.

-

Dopamine neurons in the VTA are visually identified.

-

Whole-cell patch-clamp recordings are performed in either current-clamp mode to measure spontaneous firing rates or voltage-clamp mode to measure holding currents and agonist-induced currents.[5]

-

The internal pipette solution typically contains (in mM): 130 potassium gluconate, 4 MgCl2, 1.1 EGTA, 5 HEPES, 3.4 Na2ATP, 10 sodium creatine-phosphate, and 0.1 Na3GTP.[5]

-

This compound and other pharmacological agents are applied via bath perfusion.

cAMP Production Assay

To determine the effect of this compound on TAAR1 signaling, cyclic AMP (cAMP) production assays are performed in cell lines expressing the receptor.

1. Cell Culture and Transfection:

-

Human Embryonic Kidney 293 (HEK293) cells are stably transfected with the gene encoding for mouse, rat, or human TAAR1.[3]

2. Assay Performance:

-

Cells are incubated with a phosphodiesterase inhibitor to prevent cAMP degradation.

-

Cells are then exposed to a TAAR1 agonist (e.g., β-phenylethylamine) in the presence or absence of varying concentrations of this compound.[3]

-

To assess inverse agonism, cells are treated with this compound alone.[3]

-

The intracellular cAMP levels are then measured using various commercially available kits (e.g., HTRF, ELISA).

Signaling Pathways and Logical Relationships

TAAR1-Mediated Modulation of Dopamine Neuron Firing

The primary signaling pathway modulated by this compound in dopaminergic neurons involves the antagonism of TAAR1's constitutive and agonist-induced activity. This can be visualized as a logical workflow.

Caption: Logical workflow of TAAR1 modulation of dopamine neuron firing.

Interaction between TAAR1 and Dopamine D2 Receptors

This compound has also been shown to indirectly modulate the function of dopamine D2 receptors (D2R). The literature suggests a functional and physical interaction between TAAR1 and D2R, potentially forming heterodimers. Blockade of TAAR1 with this compound leads to an increased potency of dopamine at the D2 receptor.[3][5] This suggests a homeostatic feedback mechanism where the loss of TAAR1-mediated inhibition is compensated by enhanced D2R-mediated inhibition.

Caption: Proposed interaction between TAAR1 and the Dopamine D2 receptor.

Conclusion

This compound has proven to be an invaluable tool for understanding the role of TAAR1 in the central nervous system. Its selective antagonism has allowed for the detailed characterization of TAAR1-mediated modulation of dopaminergic neuron activity. The quantitative data clearly demonstrate that by blocking the tonic activation of inwardly rectifying potassium channels, this compound increases the excitability of dopamine neurons. Furthermore, the interplay between TAAR1 and D2 receptors, as revealed by studies using this compound, points to a complex regulatory network governing dopamine homeostasis. Future research utilizing this compound and the development of novel TAAR1 antagonists with improved pharmacokinetic profiles will undoubtedly continue to unravel the therapeutic potential of targeting this receptor for a range of neurological and psychiatric conditions.

References

- 1. axonmedchem.com [axonmedchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. The selective antagonist this compound reveals TAAR1-mediated regulatory mechanisms in dopaminergic neurons of the mesolimbic system - PMC [pmc.ncbi.nlm.nih.gov]